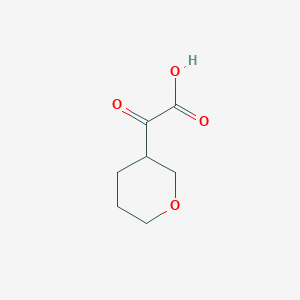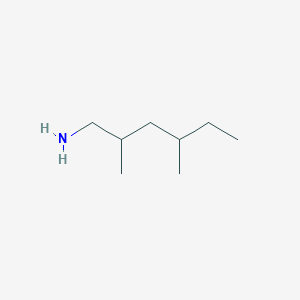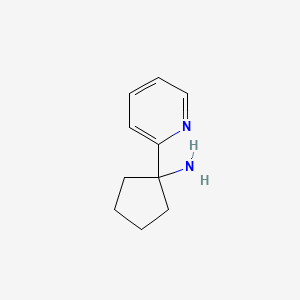![molecular formula C7H9N5 B13530409 (2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the ring structure contributes to its biological activity and makes it a versatile building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine can be achieved through several methods:
Microwave-Mediated Synthesis: A catalyst-free and additive-free method using microwave irradiation has been developed.
Oxidative Cyclization: Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Mechanochemical Method: This method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that can be performed under environmentally friendly conditions. The microwave-mediated synthesis is particularly attractive for industrial applications due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazolo-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing anticancer agents, particularly those targeting the ERK signaling pathway.
Biological Research: The compound exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Science: It is used in the development of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of (2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine involves its interaction with specific molecular targets and pathways:
ERK Signaling Pathway: The compound inhibits the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
PDE Inhibition: It acts as a cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitor, which can lead to cardiovascular vasodilation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine is unique due to its specific substitution pattern and the presence of an ethylamine group, which enhances its biological activity and makes it a valuable scaffold for drug development.
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9N5/c8-3-2-6-10-7-9-4-1-5-12(7)11-6/h1,4-5H,2-3,8H2 |
InChI Key |
PRHVXFAJDQIONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CCN)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)
![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)






![[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)




![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
